molecular formula C9H7NOS B12442250 4-Methylbenzo[d]thiazole-2-carbaldehyde

4-Methylbenzo[d]thiazole-2-carbaldehyde

Cat. No.: B12442250
M. Wt: 177.22 g/mol
InChI Key: FYSATIARVGZPLD-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2-carbaldehyde is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 4-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[d]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions to form the desired benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: 4-Methylbenzo[d]thiazole-2-carboxylic acid.

    Reduction: 4-Methylbenzo[d]thiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Lacks the methyl and aldehyde substituents.

    2-Methylbenzothiazole: Lacks the aldehyde substituent.

    4-Methylbenzothiazole: Lacks the aldehyde substituent.

Uniqueness

4-Methylbenzo[d]thiazole-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

4-methyl-1,3-benzothiazole-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c1-6-3-2-4-7-9(6)10-8(5-11)12-7/h2-5H,1H3

InChI Key

FYSATIARVGZPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C=O

Origin of Product

United States

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